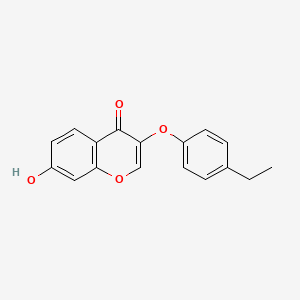

3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

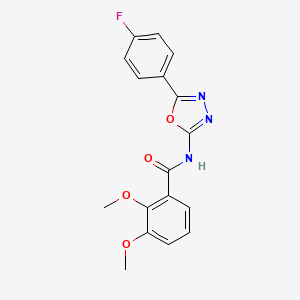

“3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one” is a chemical compound with the empirical formula C18H13F3O4 . It is a solid in form .

Synthesis Analysis

While specific synthesis methods for “3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one” were not found, there are several laboratory methods for the synthesis of phenols, which could potentially be adapted for this compound. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis

The molecular structure of “3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one” can be represented by the InChI string: 1S/C18H13F3O4/c1-2-10-3-6-12(7-4-10)24-16-15(23)13-8-5-11(22)9-14(13)25-17(16)18(19,20)21/h3-9,22H,2H2,1H3 . This indicates the presence of various functional groups in the molecule, including an ethyl group, a phenoxy group, a hydroxy group, and a chromen-4-one group.Applications De Recherche Scientifique

Synthesis Methods

Ultrasound Irradiation Synthesis : The synthesis of 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones, a compound structurally related to 3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one, was achieved through a reaction involving 4-hydroxy-3-acetyl coumarin and amines under ultrasound irradiation. This method offers high yields, shorter reaction times, and mild conditions, demonstrating the potential for synthesizing related compounds efficiently (Wang Huiyana, 2013).

Green Synthesis Approach : A novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid was used as a recyclable catalyst for synthesizing 3,4-dihydropyrano[3,2-c]chromene derivatives. This environmentally friendly method emphasizes mild reaction conditions and the catalyst's reusability (Yinglei Wang et al., 2015).

Catalytic Applications

- Metal- and Solvent-Free Synthesis : The one-pot synthesis of 3-Se/S-4H-chromen-4-ones was achieved using 2-hydroxyphenyl enaminones and diorganyl dichalcogenides in a green protocol, highlighting a metal- and solvent-free approach for the synthesis of chromen-4-one derivatives (Jamal Rafique et al., 2017).

Material Science and Chemical Properties

Antioxidant Properties : The antioxidant activity of new 4-hydroxycoumarin derivatives was investigated, showing potential for pharmaceutical applications due to their scavenging activity. This research underscores the importance of structural modifications in enhancing the biological activities of coumarin derivatives (S. Stanchev et al., 2009).

Nanostructure Formation : Hydroxyphenol compounds and their derivatives were demonstrated as effective reducing agents for the synthesis of gold nanoparticles with various morphologies. This study provides insight into the role of hydroxyphenol derivatives in nanomaterial synthesis, potentially applicable to the production of nanoparticles with specific properties (Yuhan Lee & T. Park, 2011).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . The safety information provided also includes the precautionary statements P301 + P310, which advise to call a poison center or doctor if the compound is swallowed .

Orientations Futures

While specific future directions for “3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one” were not found in the search results, one study mentioned the use of a similar compound in combination with Fe3O4 and polyvinylpyrrolidone (PVP) for the coating of medical surfaces . This suggests potential applications in the development of antimicrobial coatings.

Propriétés

IUPAC Name |

3-(4-ethylphenoxy)-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-2-11-3-6-13(7-4-11)21-16-10-20-15-9-12(18)5-8-14(15)17(16)19/h3-10,18H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFVKURISNJMFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2982499.png)

![tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2982506.png)

![2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2982507.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide](/img/structure/B2982514.png)